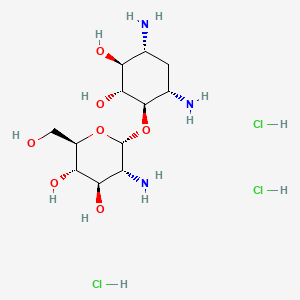

Paromamine trihydrochloride

説明

Paromamine trihydrochloride is a robust antibiotic product used for research purposes related to bacterial infections . It exerts its antimicrobial prowess by impeding the synthesis of bacterial proteins through its affinitive binding to the ribosome .

Synthesis Analysis

Paromamine is a vital and common intermediate in the biosynthesis of 4,5 and 4,6-disubstituted 2-deoxystreptamine (DOS)-containing aminoglycosides . An engineered Escherichia coli system has been developed for the heterologous production of paromamine . Additionally, an improved synthesis of paromamine has been described in a paper .Molecular Structure Analysis

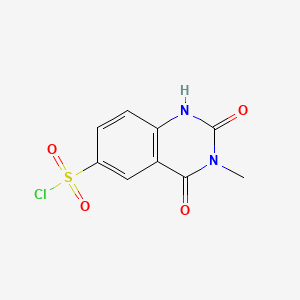

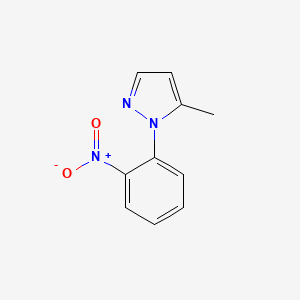

The molecular formula of Paromamine trihydrochloride is C12H26ClN3O7 . Its molecular weight is 359.8 or 432.72 , depending on whether the weight of the three hydrochloride ions is included.Chemical Reactions Analysis

AprD4, a radical S-adenosyl-l-methionine (SAM) enzyme, catalyzes the C3’-deoxygenation of paromamine to form 4’-oxo-lividamine . This 1,2-diol dehydration is a key step in the biosynthesis of several C3’-deoxy-aminoglycosides .Physical And Chemical Properties Analysis

Paromamine trihydrochloride is slightly soluble in water . It is a solid substance with an off-white to pale brown color .科学的研究の応用

Paromamine is an essential component in the synthesis of various antibiotics. It acts as a common and antibacterial moiety in drugs like paromomycin and kanamycin C (Umezawa, Miyazawa, & Tsuchiya, 1972).

It has been synthesized through various chemical processes, highlighting its significance in medicinal chemistry. One method involves condensing deoxystreptamine with acetobromoglucosamine (Umezawa & Koto, 1966).

Paromamine derivatives have been studied for their potential in modifying RNA structures, particularly in the context of antibiotic resistance (Hanessian, Tremblay, Kornienko, & Moitessier, 2001).

The role of paromamine in stimulating mistranslation in eukaryotic organisms has been explored, which could be useful for understanding and potentially manipulating genetic expression (Palmer & Wilhelm, 1978).

Paromamine's interaction with bacterial ribosomal RNA and its derivatives’ impact on RNA target recognition has been a subject of research, which is crucial in developing new antibiotics (Simonsen et al., 2002).

Research has also been conducted on the biosynthesis of paromamine and its derivatives in genetically engineered organisms like Escherichia coli, which could lead to novel methods of antibiotic production (Kurumbang, Liou, & Sohng, 2010).

将来の方向性

特性

IUPAC Name |

(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O7.3ClH/c13-3-1-4(14)11(10(20)7(3)17)22-12-6(15)9(19)8(18)5(2-16)21-12;;;/h3-12,16-20H,1-2,13-15H2;3*1H/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBUYCLHSMNAGW-MHFNDSQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)O)O)N.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O)O)N.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28Cl3N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Paromamine trihydrochloride | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/structure/B580912.png)